N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluoromethyl group and an isopropyl group attached to the pyrazole rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of pyrazole derivatives. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation reactions . The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and difluoromethylating agents like ClCF2H . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: It may have potential therapeutic applications, including as an antifungal agent.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, in antifungal applications, it may inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-5-amine
- 3-(2,4-difluorophenyl)-1H-pyrazol-5-amine
- 3-(4-aminophenyl)-1H-pyrazol-5-amine
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine is unique due to the presence of both difluoromethyl and isopropyl groups, which can enhance its chemical stability and biological activity compared to other pyrazole derivatives. These structural features may also influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine, identified by its CAS number 1856065-56-9, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, drawing on various research findings and case studies.
The compound has the following chemical properties:
- Molecular Formula : C12H18ClF2N5
- Molecular Weight : 305.76 g/mol
- Chemical Structure : The structure includes a difluoromethyl group and an isopropyl group attached to the pyrazole ring, which may influence its biological activity.
Research indicates that pyrazole derivatives often interact with various biological targets, including enzymes and receptors. The presence of the difluoromethyl group may enhance lipophilicity and bioavailability, potentially leading to increased efficacy against specific biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
A notable study reported that certain pyrazole derivatives exhibited low micromolar potencies against cancer cells while demonstrating minimal cytotoxicity towards normal human cells. This selectivity is crucial for developing effective cancer therapeutics with fewer side effects .
Antiparasitic Activity
In addition to anticancer properties, pyrazole compounds have demonstrated antiparasitic activities against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. In vitro studies indicated that certain pyrazoles could inhibit the growth of these parasites at concentrations that were non-toxic to human cells .
Case Studies
- Cytotoxicity Assessment :
- Antiparasitic Efficacy :
Data Table: Biological Activities of Related Pyrazole Compounds
Properties
Molecular Formula |
C11H16ClF2N5 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-8(2)17-10(4-6-15-17)14-7-9-3-5-16-18(9)11(12)13;/h3-6,8,11,14H,7H2,1-2H3;1H |
InChI Key |
XCSHMTIZZNZUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
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